1-(4-((3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one
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Overview
Description
1-(4-((3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one is a complex organic compound featuring a cyclobutyl group, an oxadiazole ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one typically involves multiple steps. One common route includes the formation of the oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives . The piperidine moiety can be introduced via nucleophilic substitution reactions, and the final compound is obtained through a coupling reaction between the oxadiazole and piperidine intermediates.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(4-((3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Mechanism of Action
compounds with similar structures often interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity . The oxadiazole ring, in particular, is known to engage in hydrogen bonding and other interactions that can influence biological activity .
Comparison with Similar Compounds
Similar Compounds
4-((3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl)piperidine hydrochloride: This compound shares the oxadiazole and piperidine moieties but differs in its overall structure and properties.
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds also contain the oxadiazole ring and are known for their diverse applications in medicinal chemistry.
Uniqueness
1-(4-((3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-[(3-cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-2-14(19)18-8-6-11(7-9-18)10-13-16-15(17-20-13)12-4-3-5-12/h2,11-12H,1,3-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLKZTULHIIXQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)CC2=NC(=NO2)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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